
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxy moiety, which is further substituted with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Williamson ether synthesis, where 4-(hydroxymethyl)phenol is reacted with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. This method provides a straightforward route to the desired ester with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for modifications that can lead to compounds with biological activity.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The hydroxymethyl group can be modified to enhance the compound’s pharmacokinetic properties.
Industry: It can be used in the production of specialty chemicals and materials. Its ester functionality makes it useful in polymer chemistry and materials science.
作用机制
The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.
相似化合物的比较
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate:
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid: The free acid form of the compound, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
属性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
ethyl 2-[4-(hydroxymethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-8,14H,4,9H2,1-3H3 |
InChI 键 |
KXCUDMUMELNXFP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


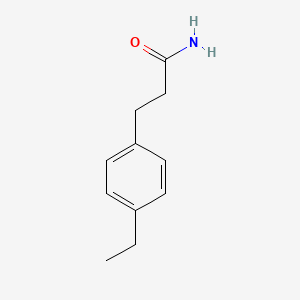


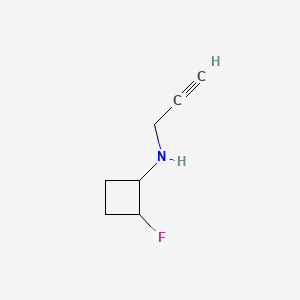
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
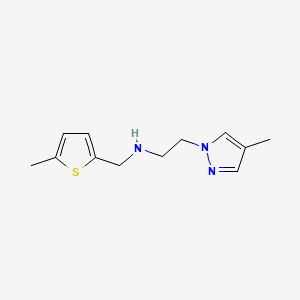


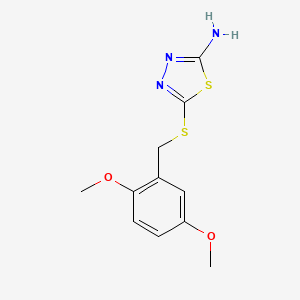
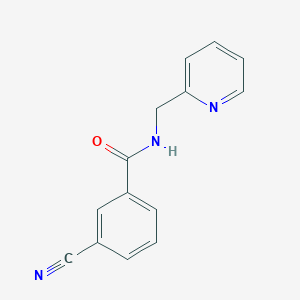
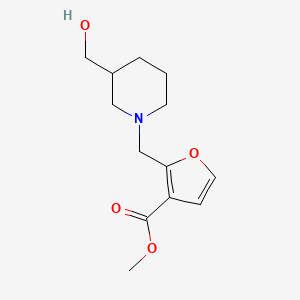

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
